molecular formula C9H7ClFN5O B1453649 2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1184236-16-5

2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B1453649
CAS No.: 1184236-16-5
M. Wt: 255.63 g/mol
InChI Key: LLUPTESBZRCLOH-UHFFFAOYSA-N
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Description

2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that features a unique combination of chloro, fluoro, and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, followed by the introduction of the fluoro and chloro substituents. The final step involves the formation of the acetamide linkage.

    Tetrazole Formation: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.

    Fluorination and Chlorination:

    Acetamide Formation: The final step involves the reaction of the halogenated tetrazole derivative with chloroacetyl chloride in the presence of a base to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or modify the chloro and fluoro substituents.

    Substitution: Nucleophilic substitution reactions can be used to replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The presence of the tetrazole ring and halogen substituents can impart unique electronic and photophysical properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide: shares similarities with other halogenated tetrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN5O/c10-4-9(17)13-8-3-6(1-2-7(8)11)16-5-12-14-15-16/h1-3,5H,4H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUPTESBZRCLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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